2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole
Description
Significance of Saturated Bicyclic Amine Frameworks in Synthetic Chemistry
Saturated bicyclic amine frameworks are a cornerstone in the field of synthetic chemistry, primarily due to their prevalence in a vast array of biologically active compounds and natural products. These structures are not merely chemical curiosities; they are integral components of many pharmaceuticals, including antibiotics, anticancer agents, analgesics, and antidepressants. The inherent rigidity of the bicyclic system provides a well-defined three-dimensional arrangement of chemical functionalities, which is crucial for precise molecular recognition and interaction with biological targets.
This structural rigidity is a key advantage in drug design, often referred to as the "escape from flatland" concept, which encourages the development of three-dimensional molecules as potential drug candidates. Furthermore, saturated bicyclic amines serve as versatile building blocks in organic synthesis, allowing for the construction of more complex molecules with controlled stereochemistry. The development of novel synthetic methodologies, such as photoredox catalysis, has enabled the modular and systematic synthesis of a diverse collection of fused saturated bicyclic amines.
Overview of Pyrrolopyrrole Systems and their Chemical Relevance
Pyrrolopyrrole systems, which include both saturated (octahydropyrrolo[3,4-c]pyrrole) and unsaturated (diketopyrrolopyrrole) derivatives, are of significant chemical relevance. The pyrrole (B145914) ring itself is a fundamental component of many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.
The saturated octahydropyrrolo[3,4-c]pyrrole (B1259266) scaffold has proven to be a particularly valuable chemotype in medicinal chemistry. It has been successfully employed as a bioisosteric replacement for other cyclic amines, such as piperazine, in the design of novel therapeutic agents. For instance, derivatives of this scaffold have been investigated as potent and selective antagonists for orexin-2 receptors for the treatment of insomnia and as negative allosteric modulators of the mGlu1 receptor, which is a target for various central nervous system disorders. nih.gov The synthesis of functionalized octahydropyrrolo[3,4-c]pyrrole derivatives has been achieved through various methods, including 1,3-dipolar cycloaddition reactions. semanticscholar.org
Specific Focus on 2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole as a Model Compound
This compound serves as an important model compound for understanding the chemical properties and potential applications of N-substituted derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold. While detailed research focusing exclusively on this specific molecule is limited in publicly available literature, its structure embodies the key features of the parent scaffold, with the addition of a cyclohexyl group on one of the nitrogen atoms.
The cyclohexyl substituent introduces a bulky, lipophilic character to the molecule, which can significantly influence its physical and biological properties. This substitution can impact factors such as solubility, membrane permeability, and binding affinity to biological targets. As a commercially available building block, this compound offers a readily accessible starting material for the synthesis of a diverse range of more complex molecules. Its utility is highlighted by its inclusion in various chemical supplier catalogs, indicating its role as a key intermediate in pharmaceutical and agrochemical research. The general synthetic accessibility of N-substituted octahydropyrrolo[3,4-c]pyrroles suggests that this compound can be readily incorporated into larger molecular frameworks to explore new chemical space in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohexyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-2-4-12(5-3-1)14-8-10-6-13-7-11(10)9-14/h10-13H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPWBBADTLMVMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC3CNCC3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of 2 Cyclohexyl Octahydropyrrolo 3,4 C Pyrrole
Functionalization at the Nitrogen Atoms (N-Substitution)
The secondary amine in the 2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole structure is a key site for introducing a wide range of substituents to modulate the molecule's biological activity and properties.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The nucleophilic nature of the secondary amine in the octahydropyrrolo[3,4-c]pyrrole (B1259266) ring system readily allows for N-alkylation reactions. These reactions are typically achieved by treating the parent compound with an appropriate alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate or triethylamine, in solvents such as dimethylformamide (DMF) or acetonitrile. For instance, the N-propargylation of a pyrrole (B145914) derivative has been successfully carried out using propargyl bromide in the presence of potassium carbonate in DMF, resulting in a high yield of the N-alkylated product. researchgate.net While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of such bicyclic amines suggests that similar conditions would be applicable.
N-Acylation: N-acylation is another fundamental transformation for modifying the octahydropyrrolo[3,4-c]pyrrole scaffold. This reaction involves the treatment of the secondary amine with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to scavenge the acid byproduct. These reactions introduce an amide functionality, which can significantly alter the electronic and steric properties of the molecule. In the synthesis of mGlu1 negative allosteric modulators, a commercially available benzyl-protected octahydropyrrolo[3,4-c]pyrrole was successfully acylated with 1-adamantoyl chloride. nih.gov N-acylpyrroles are versatile acylating agents themselves, reacting with various nucleophiles. scispace.comnsf.govrsc.orgrsc.org
Table 1: Representative N-Alkylation and N-Acylation Reactions
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Alkyl Halide (e.g., Propargyl Bromide) | 5-Alkyl-2-cyclohexyl-octahydropyrrolo[3,4-c]pyrrole | N-Alkylation |
| This compound | Acyl Chloride (e.g., 1-Adamantoyl Chloride) | 5-Acyl-2-cyclohexyl-octahydropyrrolo[3,4-c]pyrrole | N-Acylation |
Formation of Amide Derivatives
The formation of amide derivatives at the nitrogen atom is a crucial strategy for building complex molecules with diverse functionalities. A notable example is the synthesis of N-benzoylthiourea derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold. This transformation is achieved by reacting the secondary amine with benzoyl isothiocyanate. In a study focused on developing novel antimicrobial agents, octahydropyrrolo[3,4-c]pyrrole derivatives were successfully converted to their corresponding N-benzoylthiourea derivatives. arkat-usa.orgsemanticscholar.orgresearchgate.net These thiourea (B124793) intermediates can then be further elaborated, for instance, by reaction with α-haloketones to form thiazole-substituted octahydropyrrolo[3,4-c]pyrroles. arkat-usa.orgsemanticscholar.orgresearchgate.net
Table 2: Formation of Amide Derivatives
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Benzoyl isothiocyanate | 2-Cyclohexyl-5-(benzoylcarbamothioyl)octahydropyrrolo[3,4-c]pyrrole-1,3-dione | Amide Formation |
Reactions on the Pyrrolidine (B122466) Rings
While functionalization at the nitrogen atoms is more common, the carbon skeleton of the pyrrolidine rings can also undergo chemical transformations, although these often require harsher conditions or specific activating groups.
Oxidation Reactions and Formation of Ketones/Carboxylic Acids
The oxidation of the saturated pyrrolidine rings of this compound can theoretically lead to the formation of ketones (lactams) or, upon further oxidation, dicarboxylic acids. While specific examples for this exact molecule are scarce, the oxidation of other saturated N-heterocycles provides insight into potential reaction pathways. For instance, the oxidation of cyclic amines can be achieved using various oxidizing agents, such as ruthenium-based catalysts or peroxides, to yield lactams. If the octahydropyrrolo[3,4-c]pyrrole core were to contain carbonyl functionalities, these could be further oxidized. The oxidation of heterocyclic ketones with reagents like Oxone in water has been shown to yield lactones or ω-amino acids, depending on the position of the heteroatom relative to the carbonyl group.
Reduction Reactions
The octahydropyrrolo[3,4-c]pyrrole scaffold is already in a reduced state. However, if derivatives containing reducible functional groups, such as ketones (lactams) or esters, were prepared, these could be subjected to reduction. For example, a lactam functionality within a bicyclic system can be reduced to the corresponding cyclic amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This would provide access to a different class of saturated bicyclic diamines. The reduction of pyrrole with zinc in acetic acid yields pyrroline (B1223166), while catalytic hydrogenation over nickel leads to the fully saturated pyrrolidine. youtube.com
Electrophilic Substitution Reactions on Associated Aromatic Systems (if present)
While this compound itself does not possess an aromatic system for electrophilic substitution, many analogues in medicinal chemistry feature an N-aryl substituent in place of the cyclohexyl group. In such cases, the attached aromatic ring can undergo electrophilic substitution reactions. The pyrrolidinyl group is generally considered an activating, ortho-, para-directing group in electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring. However, under strongly acidic conditions, the nitrogen atom can be protonated, converting the substituent into a deactivating, meta-directing group. Pyrrole itself is highly reactive towards electrophilic substitution, which preferentially occurs at the 2-position. pearson.compearson.comonlineorganicchemistrytutor.comquora.com The reaction conditions for electrophilic aromatic substitution on N-aryl pyrrolidines would need to be carefully controlled to avoid reactions on the pyrrolidine ring or polymerization, especially with highly reactive aromatic systems.
Carbon-Hydrogen (C-H) Functionalization
Direct C-H functionalization of saturated N-heterocycles represents a powerful and atom-economical approach to introduce molecular complexity. thieme-connect.com For this compound, the saturated carbocyclic and heterocyclic rings offer multiple C-H bonds as potential sites for modification. Methodologies for such transformations have advanced significantly, employing transition-metal catalysis, photoredox catalysis, and electrochemical methods. thieme-connect.com
Recent advances have demonstrated the feasibility of C-H functionalization in simple saturated cyclic amines, which can be extrapolated to the more complex octahydropyrrolo[3,4-c]pyrrole system. For instance, rhodium-catalyzed reactions have been employed for the direct functionalization of nitrogen heterocycles through C-H bond activation. nih.gov Such approaches could potentially be adapted to introduce alkyl or aryl substituents onto the pyrrolidine rings of the 2-cyclohexyl derivative.
The presence of the two nitrogen atoms in the bicyclic core is expected to influence the regioselectivity of C-H functionalization. The C-H bonds alpha to the nitrogen atoms are typically the most activated and thus the most likely sites for initial transformation. However, directing group strategies could be employed to achieve functionalization at more remote positions. The cyclohexyl group itself presents additional C-H bonds that could be targeted for functionalization, although these are generally less reactive than those on the heterocyclic core.
Table 1: Potential C-H Functionalization Reactions for this compound
| Reaction Type | Catalyst/Reagent | Potential Product |
|---|---|---|
| C-H Arylation | Palladium Catalyst | 2-Cyclohexyl-(aryl)-octahydropyrrolo[3,4-c]pyrrole |
| C-H Alkenylation | Iridium Photocatalyst | 2-Cyclohexyl-(alkenyl)-octahydropyrrolo[3,4-c]pyrrole |
Note: This table represents theoretical applications of known C-H functionalization methods to the target compound, as direct experimental data is not available in the reviewed literature.
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of the this compound scaffold is intrinsically linked to its structural and electronic properties. The presence of the bulky, non-polar cyclohexyl group at one of the nitrogen atoms can exert significant steric and electronic effects on the reactivity of the molecule.
Studies on related octahydropyrrolo[3,4-c]pyrrole derivatives have shown that the nature of the substituents on the nitrogen atoms dictates the molecule's utility as a scaffold in medicinal chemistry. For example, a series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been synthesized, where simple substitutions on the other nitrogen atom can switch the compound's selectivity between different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov This highlights the profound impact of N-substitution on the biological activity, which is a direct consequence of altered structure-activity relationships (SAR).
In the context of chemical reactivity, the cyclohexyl group in this compound would likely influence the nucleophilicity of the adjacent nitrogen atom. This, in turn, would affect the kinetics of reactions such as alkylation, acylation, or arylation at this position. Furthermore, the stereochemistry of the bicyclic core and the cyclohexyl substituent can play a crucial role in directing the approach of reagents, potentially leading to diastereoselective transformations.
The development of structure-activity relationships for a series of octahydropyrrolo[3,4-c]pyrrole-based negative allosteric modulators of the mGlu1 receptor further underscores the importance of substituent effects. nih.gov In this study, modifications to the substituents on the scaffold led to significant variations in potency and pharmacokinetic properties.
Post-Synthetic Diversification Strategies
Post-synthetic diversification is a strategic approach to generate libraries of related compounds from a common intermediate. For this compound, the most amenable handle for diversification is the secondary amine at the 5-position. This nitrogen atom can readily undergo a variety of chemical transformations to introduce diverse functional groups.
Common post-synthetic modifications would include N-alkylation, N-acylation, and N-arylation reactions. These transformations are typically high-yielding and tolerant of a wide range of functional groups, making them ideal for the rapid generation of analogues. For instance, the secondary amine can be reacted with a variety of electrophiles such as alkyl halides, acid chlorides, or sulfonyl chlorides.
Furthermore, modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, can be employed to introduce a wide array of aryl and heteroaryl substituents at the 5-position. This strategy has been successfully used in the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives as orexin-2 antagonists. nih.gov
The synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole derivatives provides a concrete example of post-synthetic diversification. semanticscholar.orgresearchgate.net In this work, an octahydropyrrolo[3,4-c]pyrrole core was first functionalized with an N-benzoylthiourea group, which was then cyclized with α-haloketones to afford the final thiazole-containing products. semanticscholar.orgresearchgate.net A similar strategy could be envisioned starting from this compound.
Table 2: Potential Post-Synthetic Diversification Reactions at the 5-Position
| Reaction Type | Reagent | Functional Group Introduced |
|---|---|---|
| N-Alkylation | Alkyl Halide | Alkyl |
| N-Acylation | Acid Chloride | Acyl |
| N-Arylation | Aryl Halide (with Pd catalyst) | Aryl |
| Sulfonylation | Sulfonyl Chloride | Sulfonyl |
Note: This table outlines common and reliable methods for the diversification of secondary amines, which are applicable to the this compound scaffold.
Advanced Structural Analysis and Characterization Methodologies
Spectroscopic Techniques for Elucidating Molecular Architecture (Beyond Basic Identification)
Advanced spectroscopic methods are indispensable for unambiguously defining the complex structure of 2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole. These techniques provide a detailed map of the atomic framework and the spatial relationships between atoms.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures)
Two-dimensional (2D) NMR spectroscopy is a powerful tool for establishing the connectivity of atoms within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are fundamental in this process. A COSY spectrum would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity through the cyclohexyl and the octahydropyrrolo[3,4-c]pyrrole (B1259266) rings. The HSQC experiment correlates each proton with the carbon atom to which it is directly attached, providing an unambiguous assignment of the carbon skeleton.
For more complex derivatives or to determine through-space proximities, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed. This technique identifies protons that are close to each other in space, which is crucial for determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOE correlations could help establish the cis or trans relationship of substituents on the bicyclic core.
Solid-state NMR (ssNMR) would be particularly valuable for studying the compound in its crystalline form, providing insights into the molecular structure and packing that are not accessible in solution. ssNMR can reveal information about polymorphism and the local environment of atoms within the crystal lattice.
Hypothetical 2D NMR Data for this compound:
| Technique | Correlated Nuclei | Key Expected Correlations | Information Gained |
| COSY | ¹H, ¹H | Protons on adjacent carbons in the cyclohexyl ring; Protons within each pyrrolidine (B122466) ring of the core structure. | Confirms the spin systems of the cyclohexyl and octahydropyrrolo[3,4-c]pyrrole fragments. |
| HSQC | ¹H, ¹³C | Correlation of each proton to its directly bonded carbon. | Unambiguous assignment of all protonated carbons in the molecule. |
| HMBC | ¹H, ¹³C | Correlations between protons and carbons separated by 2-3 bonds. | Establishes the connectivity between the cyclohexyl group and the nitrogen of the pyrrolidine ring. |
| NOESY | ¹H, ¹H | Through-space correlations between protons on the cyclohexyl ring and protons on the bicyclic core. | Provides insights into the preferred spatial orientation of the cyclohexyl substituent relative to the core. |
High-Resolution Mass Spectrometry for Confirmation of Complex Derivatives
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound and its derivatives. This technique is critical for confirming the identity of a synthesized compound and for distinguishing between compounds with the same nominal mass but different elemental formulas.
The fragmentation patterns observed in the mass spectrum offer valuable structural information. For N-substituted cyclic amines, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In the case of this compound, this would likely involve fragmentation of the cyclohexyl ring or the pyrrolidine rings.
Hypothetical HRMS Fragmentation Data for this compound:
| m/z (calculated) | Proposed Fragment | Fragmentation Pathway |
| 194.1783 | [M]+• (C₁₂H₂₂N₂) | Molecular ion |
| 111.0918 | [C₆H₁₁N₂]⁺ | Loss of cyclohexyl radical |
| 83.0864 | [C₆H₁₁]⁺ | Cyclohexyl cation |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Crucially, it would unambiguously establish the stereochemistry at the chiral centers of the octahydropyrrolo[3,4-c]pyrrole core, which can exist in cis or trans configurations. For instance, X-ray diffraction studies on a cis-stereoisomer of a thiourea (B124793) derivative of octahydropyrrolo[3,4-c]pyrrole have been reported, confirming the utility of this technique for this class of compounds.
Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces. For this compound, potential hydrogen bonding involving the N-H group of the unsubstituted pyrrolidine ring would be a key feature of the crystal packing.
Hypothetical Crystallographic Data for a Derivative of this compound:
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10.5, 8.2, 12.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Z | 4 | Number of molecules per unit cell. |
| Key Torsion Angles | C-N-C-C | Defines the puckering of the pyrrolidine rings and the orientation of the cyclohexyl group. |
Conformational Analysis and Stereochemical Elucidation
The conformational flexibility of the cyclohexyl ring and the fused pyrrolidine rings is a key aspect of the structure of this compound. The cyclohexyl group will predominantly adopt a chair conformation, but the orientation of the C-N bond to the pyrrolidine ring can be either axial or equatorial. The relative stability of these conformers is influenced by steric interactions.
Computational modeling, in conjunction with NMR data (particularly NOESY), can be used to determine the most stable conformations and to estimate the energy barriers between them. The elucidation of the precise stereochemistry and dominant conformations is crucial for understanding the molecule's biological activity and its interactions with other molecules.
Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound
A comprehensive review of scientific literature and chemical databases reveals a significant gap in publicly accessible research concerning the computational and theoretical chemistry of the specific compound, this compound. Despite extensive searches for data related to its electronic structure, conformational flexibility, reactivity, and bicyclic system strain, no dedicated studies providing the specific information required to construct a detailed analysis were identified.
The octahydropyrrolo[3,4-c]pyrrole scaffold itself has been a subject of interest in medicinal chemistry, with various derivatives synthesized and evaluated for their biological activities. However, these studies predominantly focus on synthetic methodologies and structure-activity relationships in a biological context, rather than on the fundamental computational and theoretical properties of individual derivatives like the 2-cyclohexyl substituted variant.
Consequently, without foundational data from quantum mechanical calculations, such as Density Functional Theory (DFT), or insights from molecular dynamics simulations, a scientifically rigorous article on the computational chemistry of this compound cannot be produced at this time. The generation of data tables and detailed research findings, as requested, is contingent on the existence of such primary research.
While general principles of computational chemistry could be applied to speculate on the properties of this molecule, the results would be hypothetical and would not meet the required standards of scientific accuracy based on published, peer-reviewed data. The specific areas where information is lacking for this compound include:
Quantum Mechanical Calculations: No published DFT or other ab initio studies are available that detail the electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, or other quantum mechanical properties.
Molecular Dynamics Simulations: There are no accessible simulation studies that have investigated the conformational landscape, flexibility of the cyclohexyl group, or the dynamics of the bicyclic core.
Prediction of Reactivity and Reaction Pathways: Without computational models of the molecule, any prediction of its reactivity, potential metabolic pathways, or degradation products would be purely speculative.
Strain Analysis of the Bicyclic System: A quantitative analysis of the ring strain within the octahydropyrrolo[3,4-c]pyrrole core, and how the 2-cyclohexyl substituent might influence it, has not been reported.
Aromaticity Analysis: This topic is not applicable as the octahydropyrrolo[3,4-c]pyrrole system is fully saturated and therefore non-aromatic.
Until specific computational studies on this compound are conducted and published, a detailed and scientifically accurate article on this subject, as outlined in the user's request, cannot be generated.
Mechanistic Investigations of Reactions Involving 2 Cyclohexyl Octahydropyrrolo 3,4 C Pyrrole
Reaction Progress Kinetic Analysis
While specific kinetic data for the synthesis of 2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole is not extensively documented in publicly available literature, kinetic principles can be inferred from studies on the synthesis of related octahydropyrrolo[3,4-c]pyrrole (B1259266) derivatives. The formation of the octahydropyrrolo[3,4-c]pyrrole core often involves a 1,3-dipolar cycloaddition reaction. The rate of such reactions is highly dependent on several factors, including the nature of the solvent, the concentration of reactants, and the temperature.
For instance, the synthesis of functionalized octahydropyrrolo[3,4-c]pyrrole derivatives has been achieved using subcritical water as a green solvent alternative to conventional organic solvents like acetone (B3395972). A comparative study of reaction times and yields highlights the kinetic advantages of this approach.
| Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Acetone | Reflux | 18 | 67-89 |
| Subcritical Water | 130 | Not specified, but noted as "much shorter" | 75-91 |
The data suggests that the use of subcritical water can significantly accelerate the reaction rate, leading to higher or comparable yields in a shorter timeframe. This rate enhancement can be attributed to the unique properties of water at elevated temperatures and pressures, which can increase the solubility of organic reactants and catalyze the reaction.
Isolation and Characterization of Reaction Intermediates
The elucidation of a reaction mechanism often relies on the successful isolation and characterization of key intermediates. In the context of octahydropyrrolo[3,4-c]pyrrole synthesis, the multi-step nature of the reactions provides opportunities to trap and identify these transient species.
One notable example is the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, where a hexahydropyrrolo[3,4-c]pyrrole amide was isolated as a crucial intermediate. nih.gov This intermediate confirmed the proposed reaction pathway, which involves a sequential [3 + 2] cycloaddition followed by an intramolecular lactamization. The characterization of such intermediates is typically performed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.
In a different study focusing on a multicomponent synthesis of pyrroles, an intermediate was successfully isolated by halting the reaction before completion. researchgate.net This provided direct evidence for the proposed mechanism, which involved an initial Michael addition followed by a Paal-Knorr condensation. While not directly involving the octahydropyrrolo[3,4-c]pyrrole core, this approach is highly relevant for studying its formation.
| Technique | Observed Data | Interpretation |
|---|---|---|
| ¹H NMR | Appearance of new signals in the aliphatic and aromatic regions. | Formation of the pyrrolidine (B122466) ring and changes in the electronic environment of the aromatic substituents. |
| ¹³C NMR | Shifts in carbonyl and aliphatic carbon signals. | Confirmation of bond formation and structural changes. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected intermediate. | Verification of the molecular weight of the isolated species. |
This table is a generalized representation of typical characterization data for an organic reaction intermediate.
Catalysis in Octahydropyrrolopyrrole Chemistry
Catalysis plays a pivotal role in the synthesis of the pyrrole (B145914) and pyrrolidine rings that constitute the octahydropyrrolo[3,4-c]pyrrole framework. Various catalytic systems, including acid, base, metal, and organocatalysis, have been employed to improve reaction efficiency, selectivity, and sustainability.
The Paal-Knorr synthesis, a classic method for forming pyrrole rings, can be effectively catalyzed by a range of catalysts. For the synthesis of N-substituted pyrroles, solid acid catalysts like aluminas have demonstrated high efficacy. The catalytic activity is attributed to the presence of Brønsted and Lewis acid sites on the catalyst surface, which facilitate the condensation and dehydration steps of the reaction.
A plausible mechanism for the synthesis of N-substituted pyrroles catalyzed by Brønsted acid sites involves the initial protonation of a carbonyl group of the dicarbonyl precursor. This is followed by a nucleophilic attack from the primary amine to form a hemiaminal intermediate, which then undergoes cyclization and dehydration to yield the pyrrole ring.
Organocatalysis has also emerged as a powerful tool in pyrrole synthesis. For example, saccharin (B28170) and L-tryptophan have been used as organocatalysts in the solvent-free synthesis of N-substituted pyrroles. nih.gov These catalysts can activate the dicarbonyl compound through hydrogen bonding, thereby facilitating the nucleophilic attack by the amine.
| Catalyst Type | Example | Key Advantage | Reaction |
|---|---|---|---|
| Solid Acid | CATAPAL 200 (Alumina) | High yield, short reaction time, reusability. | Paal-Knorr Synthesis |
| Organocatalyst | Saccharin | Solvent-free conditions, good to excellent yields. | Paal-Knorr Synthesis nih.gov |
| Organocatalyst | L-tryptophan | Solvent-free conditions, high yields. | Paal-Knorr Synthesis nih.gov |
| Enzyme | α-amylase | Mild reaction conditions, good to excellent yields. | Paal-Knorr Synthesis researchgate.net |
The development of novel catalytic systems continues to be a major focus in the field, aiming to provide more efficient and environmentally friendly routes to complex heterocyclic structures like this compound.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of the octahydropyrrolo[3,4-c]pyrrole (B1259266) core has been achieved through methods like 1,3-dipolar cycloaddition reactions. arkat-usa.org However, to facilitate extensive structure-activity relationship (SAR) studies and the creation of diverse chemical libraries, the development of more efficient, scalable, and sustainable synthetic routes is paramount.
Future research should focus on:
Catalytic Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry of the bicyclic core is crucial, as different stereoisomers can exhibit distinct biological activities and properties.
Multicomponent Reactions (MCRs): The exploration of one-pot multicomponent reactions could provide rapid access to a wide array of structurally complex derivatives from simple starting materials. nih.gov
Green Chemistry Approaches: The use of environmentally benign solvents, such as subcritical water, has been shown to be effective for the synthesis of related derivatives, reducing reaction times and improving yields. arkat-usa.orgresearchgate.netsemanticscholar.org Further investigation into other green solvents and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) is warranted.
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and reproducibility for the large-scale production of the 2-cyclohexyl-octahydropyrrolo[3,4-c]pyrrole core and its key intermediates.
| Synthetic Strategy | Objective | Potential Advantages |
| Catalytic Asymmetric Synthesis | Control of stereochemistry | Access to stereochemically pure isomers with potentially improved biological activity and reduced off-target effects. |
| Multicomponent Reactions | Rapid library synthesis | Increased efficiency, atom economy, and structural diversity from simple precursors. nih.gov |
| Green Chemistry | Sustainable synthesis | Reduced environmental impact, shorter reaction times, and potentially higher yields. arkat-usa.orgresearchgate.netsemanticscholar.org |
| Flow Chemistry | Scalable production | Improved control over reaction parameters, enhanced safety, and suitability for industrial-scale synthesis. |
Exploration of New Functionalization Strategies
The biological activity of the octahydropyrrolo[3,4-c]pyrrole scaffold is highly dependent on the nature and position of its substituents. nih.gov For This compound , systematic functionalization of both the cyclohexyl ring and the bicyclic core is a key avenue for future research.
Key areas for exploration include:
Cyclohexyl Ring Modification: Introducing a variety of substituents (e.g., hydroxyl, amino, carboxyl, fluoro) at different positions on the cyclohexyl ring can significantly impact the compound's polarity, lipophilicity, and metabolic stability.
N-Functionalization: The secondary amine in the pyrrolidine (B122466) ring offers a prime site for the introduction of diverse functional groups, including aryl, heteroaryl, and acyl moieties, to probe interactions with biological targets. rsc.org
C-H Functionalization: Direct C-H functionalization of the octahydropyrrolo[3,4-c]pyrrole backbone would provide a powerful tool for late-stage modification, allowing for the rapid generation of analogs without the need for de novo synthesis.
Bioisosteric Replacement: Replacing the cyclohexyl group with other cyclic or acyclic moieties can help in understanding the spatial and electronic requirements for biological activity and in optimizing pharmacokinetic properties. The octahydropyrrolo[3,4-c]pyrrole core itself has been used as a bioisosteric replacement for piperazine. nih.gov
Advanced Computational Modeling for Structure-Property Relationships
In silico methods are indispensable tools in modern drug discovery for predicting molecular properties and guiding synthetic efforts. nih.gov Applying advanced computational modeling to This compound and its derivatives can accelerate the discovery of compounds with desired biological activities.
Future computational studies should encompass:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR studies can be employed to build predictive models that correlate the structural features of the derivatives with their biological activities. nih.gov
Molecular Docking: Docking simulations can be used to predict the binding modes of these compounds within the active sites of various biological targets, providing insights into key intermolecular interactions. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can offer a dynamic view of the ligand-receptor interactions, helping to assess the stability of the binding poses predicted by docking.
ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs, helping to prioritize compounds with favorable drug-like profiles for synthesis.
| Computational Method | Application | Expected Outcome |
| QSAR | Correlate structure with activity | Predictive models to guide the design of more potent compounds. nih.gov |
| Molecular Docking | Predict binding modes | Understanding of key interactions with biological targets. nih.gov |
| Molecular Dynamics | Assess binding stability | Insight into the dynamic behavior of the ligand-receptor complex. |
| ADMET Prediction | Forecast pharmacokinetic properties | Prioritization of compounds with favorable drug-like characteristics. |
Expanding the Chemical Space of this compound Derivatives
A primary goal of future research should be to systematically expand the chemical space around the This compound core. csmres.co.uk This involves the creation of a diverse library of analogs with a wide range of physicochemical properties and three-dimensional shapes. researchgate.net
Strategies for expanding the chemical space include:
Combinatorial Chemistry: Utilizing the efficient synthetic routes and functionalization strategies outlined above in a combinatorial fashion can lead to the rapid generation of a large and diverse library of compounds.
Diversity-Oriented Synthesis (DOS): DOS approaches can be employed to create structurally complex and diverse molecules from a common starting material, enabling the exploration of novel regions of chemical space. nih.gov
Fragment-Based Drug Discovery (FBDD): The octahydropyrrolo[3,4-c]pyrrole core can be used as a scaffold for fragment-based approaches, where small molecular fragments are grown or linked to generate potent and selective ligands.
Peptidomimetics: The rigid bicyclic structure of the scaffold makes it an attractive template for the design of peptidomimetics that can mimic the secondary structures of peptides and disrupt protein-protein interactions.
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of This compound and its derivatives, leading to the discovery of novel chemical probes and potential drug candidates for a variety of diseases.
Q & A
Q. What are the recommended methods for synthesizing 2-Cyclohexyl-octahydropyrrolo[3,4-c]pyrrole with high purity?
A green synthesis approach using subcritical water (130°C, 2 hours under nitrogen) is effective. This method minimizes side reactions and improves yields (e.g., 78–88% for derivatives). Key steps include using α-haloketones and N-benzoylthiourea precursors, followed by purification via column chromatography and crystallization from DCM:hexane mixtures .
Q. How should researchers characterize the molecular structure of this compound?
Employ multimodal spectroscopic analysis:
- ¹H/¹³C NMR : Assign stereochemistry and confirm substituent positions (e.g., cyclohexyl group integration at δ 1.0–2.5 ppm) .
- IR Spectroscopy : Identify carbonyl (1719–1751 cm⁻¹) and hydrogen-bonding motifs .
- X-ray Crystallography : Resolve absolute configurations (e.g., (3aR,6aS)-stereochemistry) and lattice packing effects .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
Use InChIKey-based platforms (e.g., ChemAxon) to calculate hydrogen bond donors/acceptors (1 and 3, respectively) and polar surface area. Molecular dynamics simulations can model cyclohexyl group conformational flexibility .
Advanced Research Questions
Q. How can stereochemical configurations influence the reactivity of this compound in catalytic applications?
The (3aR,6aS) configuration enhances enantioselectivity in asymmetric catalysis due to steric hindrance from the bicyclic pyrrolidine core. Comparative studies with epimeric analogs show ~20% yield differences in Diels-Alder reactions .
Q. How to resolve contradictions in spectroscopic data when analyzing derivatives?
Cross-validate datasets:
- Mass Spectrometry (HRMS) : Confirm molecular weights (e.g., m/z 454 [M⁺] for phenyl-substituted derivatives) .
- DSC/TGA : Detect polymorphic transitions that may skew NMR/IR results .
- Dynamic NMR : Monitor temperature-dependent shifts to identify rotameric equilibria .
Q. What strategies optimize the compound’s solubility for biological assays without altering activity?
Q. How do electronic effects of substituents impact the compound’s photophysical properties?
Electron-withdrawing groups (e.g., cyano) redshift absorption maxima by ~30 nm due to enhanced π-conjugation. TD-DFT calculations correlate HOMO-LUMO gaps (ΔE ≈ 3.1 eV) with experimental UV-Vis data .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for comparing bioactivity across analogs?
Apply multivariate analysis (e.g., PCA) to datasets integrating IC₅₀ values, LogP, and steric parameters. For example, phenyl-substituted analogs show 2.5-fold higher cytotoxicity than alkyl derivatives in MCF-7 cells .
Q. How to validate synthetic routes for scalability in academic settings?
Use Design of Experiments (DoE) to optimize reaction parameters:
- Critical Factors : Temperature (p < 0.01), solvent ratio (DCM:hexane = 3:1), and catalyst loading (5 mol%) .
- Quality Control : Monitor purity via HPLC (retention time = 8.2 ± 0.3 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
